N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide
Overview
Description
N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide is a compound that features a thiophene ring, a phenyl group, and a methanesulfonamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide can be achieved through various methods. One common approach involves the Paal–Knorr synthesis, which is used to synthesize substituted thiophenes from 1,4-diketones . The reaction typically involves the use of phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of this compound would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tioconazole: A thiophene-containing antifungal agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide is unique due to its combination of a thiophene ring, a phenyl group, and a methanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable in various applications.
Properties
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-18(15,16)13-10-6-4-9(5-7-10)12(14)11-3-2-8-17-11/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVWNMSSRUNEHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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